(3Z)-3-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-3-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a unique structure combining an indole core with an imidazothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the construction of the imidazothiazole ring. Key steps may include cyclization reactions, condensation reactions, and the use of specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, ensuring high yield and purity. This often requires the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, potentially leading to derivatives with enhanced properties or activities.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-3-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its unique structure and reactivity profile make it a promising candidate for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of (3Z)-3-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and imidazothiazole-containing molecules. Examples include:
- Indole-2-carboxylic acid
- 2-Phenylimidazo[2,1-b][1,3]thiazole
- 3-(2-Oxo-2H-chromen-3-ylidene)-1,3-dihydro-2H-indol-2-one
Uniqueness
What sets (3Z)-3-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one apart is its unique combination of an indole core with an imidazothiazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
The compound (3Z)-3-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C13H10N4OS, with a molecular weight of 270.31 g/mol. The structure features an indole moiety fused with an imidazo-thiazole ring system, which is known to contribute to various biological activities.
Biological Activities
The biological activities of this compound include:
Antimicrobial Activity
Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiazole and imidazole have shown efficacy against various bacterial strains. A study indicated that thiazole derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Anticancer Properties
Several studies have reported that compounds containing indole and thiazole moieties possess anticancer activity. For example, thiazole-based compounds have been explored for their ability to induce apoptosis in cancer cells through the activation of caspases . The specific mechanism often involves the inhibition of cell proliferation and induction of cell cycle arrest.
Anti-inflammatory Effects
Compounds similar to this compound have been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines . This activity is crucial in conditions such as arthritis and other inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many heterocycles act as enzyme inhibitors. For instance, thiazoles are known to inhibit enzymes involved in bacterial cell wall synthesis.
- DNA Interaction : Some indole derivatives can intercalate into DNA or affect its replication process, leading to cytotoxic effects in rapidly dividing cancer cells.
- Oxidative Stress Modulation : Compounds with antioxidant properties can mitigate oxidative stress by scavenging free radicals or enhancing antioxidant defenses within cells.
Case Study 1: Antimicrobial Efficacy
In a recent study evaluating a series of thiazole derivatives including those related to the target compound, it was found that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against E. coli and S. aureus . This highlights the potential for developing new antimicrobial agents based on this scaffold.
Case Study 2: Anticancer Activity
A study focused on the anticancer properties of imidazo-thiazole derivatives found that one particular compound induced apoptosis in human breast cancer cells via mitochondrial pathways . The compound increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
Properties
IUPAC Name |
(2Z)-2-(2-oxo-1H-indol-3-ylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-11-9(7-3-1-2-4-8(7)15-11)10-12(18)16-6-5-14-13(16)19-10/h1-4H,5-6H2,(H,15,17)/b10-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIOBVVWMGJLTC-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=C3C4=CC=CC=C4NC3=O)SC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=O)/C(=C/3\C4=CC=CC=C4NC3=O)/SC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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